![molecular formula C11H10ClN3O2S B5753636 N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5753636.png)
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide
Overview
Description
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide (CTA) is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the thiadiazole family and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Compound Development
- Researchers have been exploring the synthesis of various derivatives of 1,3,4-thiadiazole, such as N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamides. These derivatives are synthesized using methods like carbodiimide condensation, demonstrating the versatility of 1,3,4-thiadiazole compounds in chemical synthesis (Yu et al., 2014).
Anticancer Potential
- Certain derivatives of 1,3,4-thiadiazole, including N-(5-(4-(substituted phenyl)-1,3,4-thiadiazol-2-yl)acetamides, have shown significant anticancer activity against various cancer cell lines. These compounds are synthesized through reactions involving acetic anhydride or chloroacetone and have been evaluated for their cytotoxic activities (Ekrek et al., 2022).
Molecular Structure Analysis
- Studies on the molecular structures of N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have revealed unique 'V' shaped molecular arrangements. These compounds exhibit various intermolecular interactions, such as hydrogen bonds and π interactions, which are significant for understanding their chemical behavior (Boechat et al., 2011).
Antibacterial Properties
- N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, synthesized from 4-chlorophenoxyacetic acid, have shown potential as antibacterial agents. These compounds have demonstrated activity against both gram-negative and gram-positive bacteria, highlighting their potential in antibacterial applications (Siddiqui et al., 2014).
Antioxidant Properties
- The antioxidant activity of novel 1,3,4-thia(oxa)diazole substituted compounds has been investigated. Specifically, compounds like 2-(2,4-dioxothiazolidin-5-ylidene)-acetamides have shown promising results in scavenging free radicals, indicating their potential as antioxidant agents (Lelyukh et al., 2021).
properties
IUPAC Name |
N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c1-7(16)13-11-15-14-10(18-11)6-17-9-4-2-8(12)3-5-9/h2-5H,6H2,1H3,(H,13,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBVBFAWNUMLDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)COC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817181 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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